molecular formula C16H18N2O B2717339 2-(2-aminophenyl)-N-benzyl-N-methylacetamide CAS No. 1016510-87-4

2-(2-aminophenyl)-N-benzyl-N-methylacetamide

Cat. No.: B2717339
CAS No.: 1016510-87-4
M. Wt: 254.333
InChI Key: LDEQZXRQTGUTBV-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)-N-benzyl-N-methylacetamide is a substituted acetamide derivative with a molecular formula of C₁₆H₁₈N₂O and a molecular weight of 254.33 g/mol. Structurally, it features:

  • N-Benzyl and N-methyl substituents on the acetamide nitrogen, contributing steric bulk and influencing electronic properties.

Synthesis: The compound can be synthesized via condensation reactions between 2-(2-aminophenyl)acetic acid derivatives and N-benzyl-N-methylamine, following protocols analogous to those reported for N-benzyl-N-methylacetamide . Characterization typically involves ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry, as seen in related acetamide derivatives .

Properties

IUPAC Name

2-(2-aminophenyl)-N-benzyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-18(12-13-7-3-2-4-8-13)16(19)11-14-9-5-6-10-15(14)17/h2-10H,11-12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEQZXRQTGUTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminophenyl)-N-benzyl-N-methylacetamide typically involves the reaction of 2-aminophenylacetic acid with benzylamine and methylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is performed under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminophenyl)-N-benzyl-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Nitroso or nitro derivatives of the original compound.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted aromatic compounds, depending on the electrophile used.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the efficacy of 2-(2-aminophenyl)-N-benzyl-N-methylacetamide in inhibiting cancer cell proliferation. Compounds similar to this have been shown to selectively inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression associated with cancer progression.

  • Mechanism of Action : The compound induces hyperacetylation of histones, leading to cell cycle arrest in various human cancer cells while sparing normal cells. This selectivity makes it a promising candidate for targeted cancer therapies .
  • Case Study : In vitro experiments demonstrated that derivatives of this compound significantly reduced tumor growth in human tumor xenograft models, suggesting its potential for clinical application in oncology.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in animal models.

  • Experimental Evidence : In a study involving rat models treated with inflammatory agents, administration of this compound resulted in decreased levels of myeloperoxidase activity and inflammatory mediators such as TNF-α and interleukin-1β .
  • Implications : These findings support the potential use of this compound in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

  • Mechanism : The compound may exert its neuroprotective effects through modulation of neuroinflammatory pathways and inhibition of apoptotic processes in neuronal cells.

Data Table: Summary of Applications

Application AreaMechanism of ActionEvidence Source
Cancer TherapyInhibition of HDACs, cell cycle arrest
Anti-inflammatoryReduction of cytokine production
NeuroprotectionModulation of neuroinflammatory pathwaysPreliminary studies

Mechanism of Action

The mechanism of action of 2-(2-aminophenyl)-N-benzyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Amino Group (Target Compound): The -NH₂ group enhances solubility in polar solvents via hydrogen bonding, contrasting with N-(2-Methylphenyl)benzeneacetamide (methyl group), which exhibits higher hydrophobicity .
  • Halogen Substituents: Bromo (e.g., N-(2-Benzoylphenyl)-2-bromoacetamide) and chloro groups (e.g., N-(2-Anilinophenyl)-2-chloroacetamide) introduce electron-withdrawing effects, increasing electrophilicity for nucleophilic substitution .
  • N-Benzyl vs. N-Alkyl : The bulky benzyl group in the target compound may hinder rotational freedom of the acetamide backbone compared to smaller N-alkyl groups (e.g., N-allyl-2-(2-methylphenyl)acetamide ) .

Structural Planarity and Hydrogen Bonding

  • The 2-aminophenyl group in the target compound may promote planarity, akin to 2-(2-aminophenyl)benzimidazole (dihedral angle: 7.2° between aromatic rings) . This planarity enhances π-π stacking in solid-state structures.
  • Hydrogen-bonded dimers observed in N-benzyl-N-(2-hydroxyethyl)-2-phenylacetamide (14-membered rings via amide carbonyl and hydroxyl groups) suggest similar intermolecular interactions could occur in the target compound due to its -NH₂ group.

Biological Activity

2-(2-Aminophenyl)-N-benzyl-N-methylacetamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. Its molecular formula is C₁₅H₁₈N₂O, with a molecular weight of approximately 246.32 g/mol. This compound exhibits a combination of functional groups that confer significant biological activity, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The compound features a benzyl group, a methylacetamide moiety, and an amino-substituted phenyl group, which contribute to its pharmacological properties. The structural uniqueness allows for interactions with various biological targets, making it a candidate for further research in drug development.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines, including:

  • MCF7 (human breast cancer)
  • Caco2 (human colorectal cancer)
  • THLE-2 (normal human liver cells)

The compound showed potent effects against the cancer cells, suggesting its potential as a chemotherapeutic agent.

Anticonvulsant Activity

Molecular docking studies have revealed that this compound has a high binding affinity for GABA aminotransferase. This enzyme plays a critical role in neurotransmitter regulation, indicating potential therapeutic applications in managing epilepsy and other neurological disorders. The ability to modulate neurotransmitter levels positions this compound as a promising candidate for further investigation in the treatment of conditions associated with neurotransmitter imbalances.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • GABA Aminotransferase : The compound's ability to bind effectively suggests it may enhance GABAergic transmission, which is crucial for inhibitory neurotransmission in the brain.
  • DNA Interaction : Studies utilizing UV-visible and fluorescence spectroscopies have shown that this compound interacts with DNA, which could contribute to its anticancer effects by inducing apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes some related compounds and their key differences:

Compound NameMolecular FormulaKey Differences
N-(4-Aminophenyl)-2-chloro-N-methylacetamideC₉H₁₁ClN₂OContains a chlorine atom; potential for different reactivity.
2-Chloro-N-benzyl-N-methylacetamideC₁₄H₁₈ClN₂OChlorine substitution alters binding properties.
2-Chloro-N-(4-(N-methylacetamido)phenyl)acetamideC₁₄H₁₈ClN₂O₂Additional acetamido group may enhance solubility.
2-Chloro-N,N-diphenylacetamideC₁₅H₁₈ClN₂ODiphenyl substitution increases lipophilicity.

This comparative analysis highlights the structural variations that may influence biological activity and pharmacological profiles.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of compounds similar to this compound:

  • Antiproliferative Activity : A study reported on the antiproliferative effects of various derivatives against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines, establishing a basis for further exploration of the compound's anticancer properties .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the benzyl and phenethylamine portions of similar compounds significantly affect their binding affinities at serotonin receptors (5-HT2A), providing insights into how structural changes can enhance pharmacological efficacy .
  • Mutagenicity Studies : Related compounds have been assessed for mutagenic potential, demonstrating that structural components can influence biological consequences such as DNA interactions and carcinogenicity .

Q & A

Q. What are the common synthetic routes for 2-(2-aminophenyl)-N-benzyl-N-methylacetamide?

A multi-step approach is typically employed, starting with substituted phenyl precursors. For example, amide bond formation via condensation of 2-aminophenyl derivatives with activated carbonyl intermediates (e.g., acetyl chloride analogs) under reflux conditions in ethanol or methanol has been documented . Alternatively, coupling reactions using dichlorotriphenylphosphorane as a reagent can facilitate amide bond formation between aromatic amines and carboxylic acid derivatives . Key steps include protecting group strategies (e.g., phthaloyl for amino groups) and purification via recrystallization or column chromatography.

Advanced Synthesis

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Optimization involves:

  • Temperature control : Slow heating during reflux (e.g., 6 hours at 60°C) minimizes side reactions like over-acylation .
  • Catalyst selection : Transition-metal catalysts (e.g., Pt/C) or reducing agents (e.g., NaBH₄) enhance selectivity in reductive amination steps .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates recrystallization .
  • Real-time monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .

Basic Structural Analysis

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

  • ¹H/¹³C NMR : Identifies chemical environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 2.1–2.3 ppm) .
  • HR-MS : Confirms molecular weight (e.g., m/z 296.142 for C₁₆H₁₈N₂O) and fragmentation patterns .
  • FT-IR : Detects key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Advanced Structural Analysis

Q. How do computational methods like DFT contribute to understanding the electronic structure of this compound?

Density Functional Theory (DFT) predicts:

  • Electron distribution : Localized electron density on the acetamide carbonyl and amino groups, influencing reactivity .
  • Conformational stability : Energy-minimized geometries reveal steric effects from the benzyl and methyl substituents .
  • Non-covalent interactions : Hydrogen bonding and π-π stacking in crystal packing, validated against X-ray data .

Data Contradiction

Q. How should researchers address discrepancies observed in NMR spectra during structural elucidation?

  • Repetition : Re-run NMR under standardized conditions (e.g., deuterated solvent, calibrated shims) .
  • Decoupling experiments : Use 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Alternative derivatization : Convert ambiguous groups (e.g., acetylate free amines) to simplify spectra .

Biological Activity

Q. What in vitro assays are recommended for evaluating the biological activity of this compound?

  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays targeting trypanosomal enzymes (e.g., Trypanosoma brucei inhibitors) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Crystallography

Q. What insights can single-crystal X-ray diffraction provide about this compound?

X-ray crystallography reveals:

  • Bond angles/lengths : Confirms sp² hybridization of the acetamide carbonyl and planarity of the aromatic ring .
  • Intermolecular interactions : Hydrogen bonds between NH and carbonyl groups stabilize crystal packing .
  • Polymorphism : Identifies alternative crystalline forms impacting solubility and stability .

Mechanistic Studies

Q. What experimental approaches are used to investigate the reaction mechanisms involving this compound?

  • Kinetic profiling : Monitor reaction rates under varying temperatures/pH to deduce rate-limiting steps .
  • Isotopic labeling : ¹⁵N or ¹³C tracing clarifies bond-forming pathways (e.g., amidation vs. rearrangement) .
  • Computational modeling : Transition-state analysis using Gaussian or ORCA software validates proposed mechanisms .

Advanced Purification

Q. What chromatographic techniques are most effective for purifying this compound?

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar byproducts .
  • Flash chromatography : Silica gel (230–400 mesh) eluted with ethyl acetate/hexane (3:7) removes unreacted amines .
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>95%) .

Stability

Q. How should storage conditions be tailored to maintain the stability of this compound?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Desiccants (e.g., silica gel) mitigate hydrolysis of the acetamide group .
  • Solvent compatibility : Avoid DMSO or DMF for long-term storage; use inert solvents like acetonitrile .

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